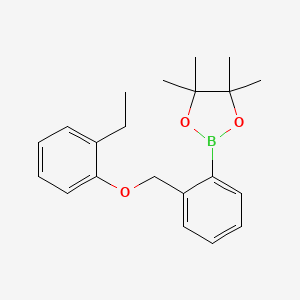

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-((2-Ethylphenoxy)methyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis .

化学反応の分析

Types of Reactions: 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

Role as a Reagent

This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It facilitates various reactions such as Suzuki coupling and other cross-coupling methods essential for synthesizing complex organic molecules.

Case Studies

- Carbon-Carbon Bond Formation : Research has demonstrated that using this dioxaborolane can enhance yields in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

- Synthesis of Boron-Containing Molecules : It has been effectively utilized to create boron-containing compounds that serve as key intermediates in further synthetic transformations.

Medicinal Chemistry

Drug Development

In medicinal chemistry, 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to develop novel pharmaceutical agents. Its ability to modify biological molecules allows for the creation of drugs with enhanced efficacy and selectivity.

Case Studies

- Boron-Based Pharmaceuticals : Studies have shown that compounds derived from this dioxaborolane exhibit improved pharmacological profiles compared to traditional drug candidates.

- Targeted Drug Delivery : The compound's structure enables it to be used in targeted drug delivery systems, enhancing the therapeutic index of drugs.

Material Science

Advanced Materials Development

The compound is utilized in formulating advanced materials such as polymers and coatings. Its unique properties contribute to the enhancement of material characteristics like durability and resistance to environmental factors.

Case Studies

- Polymer Synthesis : Research indicates that incorporating this dioxaborolane into polymer matrices improves mechanical properties and thermal stability.

- Coating Applications : It has been applied in developing coatings that provide superior protection against corrosion and wear.

Environmental Chemistry

Green Chemistry Applications

This compound plays a significant role in environmentally friendly processes aimed at minimizing waste and enhancing sustainability. Its use in green chemistry methodologies contributes to more efficient synthetic routes.

Case Studies

- Waste Minimization : Research highlights its application in processes that reduce by-products during chemical reactions.

- Sustainable Practices : The compound is involved in developing sustainable practices within the chemical industry by promoting reactions that require less energy and fewer hazardous materials.

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is used for detecting and quantifying specific compounds within complex mixtures.

Case Studies

- Chromatographic Techniques : Studies have shown its effectiveness as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS), improving the detection limits of various analytes.

- Spectroscopic Analysis : The compound has been employed in spectroscopic methods to enhance signal intensity for better quantification of target compounds.

作用機序

The mechanism by which 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling reaction. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

類似化合物との比較

Similar compounds to 2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane . What sets this compound apart is its unique structure, which provides enhanced stability and reactivity in Suzuki–Miyaura coupling reactions .

生物活性

2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of boron-containing organic compounds. Its unique structure provides interesting properties that warrant investigation into its biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dioxaborolane ring and an ethylphenoxy substituent. It can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 290.22 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Research indicates that compounds similar to this compound exhibit various biological activities primarily due to their ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure is known to participate in coordination chemistry with biomolecules, influencing their function.

Anticancer Activity

Studies have shown that boron-containing compounds can exhibit significant anticancer properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives inhibited tumor growth in various cancer cell lines by inducing apoptosis through the activation of caspases .

Case Study:

In a recent study involving breast cancer cell lines (MCF-7), treatment with dioxaborolane derivatives resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival .

Antimicrobial Activity

The antimicrobial potential of boron compounds has also been explored. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis. A study highlighted the effectiveness of boron-containing compounds against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Toxicity and Safety

While many studies highlight the beneficial effects of boron compounds, it is crucial to consider their safety profile. Toxicological assessments have shown that certain derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully understand their safety for therapeutic use.

特性

IUPAC Name |

2-[2-[(2-ethylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-6-16-11-8-10-14-19(16)23-15-17-12-7-9-13-18(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXKCWJSGXSQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。